Physicochemical Differentiation: Computed Lipophilicity (XLogP3) of the 3-Isopropyl Analog vs. Common N-3 Substituents
The target compound's computed XLogP3 of 2.5 positions it in a lipophilicity window distinct from its closest N-3 alkyl analogs. According to PubChem computed descriptors [1], this value reflects the branched isopropyl group's contribution to partition coefficient. In the broader triazinobenzimidazole class, smaller N-3 alkyl substituents (methyl, ethyl) yield lower logP values, while aryl substituents drive logP significantly higher—the 3-benzyl analog (CAS 669718-07-4, molecular formula C16H16N4) is expected to exhibit substantially greater lipophilicity. This 2.5 XLogP3 value is notable because the Ward SAR study established that herbicidal activity within the 4-oxo series is inversely correlated with increasing N-3 substituent size beyond methyl [2], while Da Settimo et al. demonstrated that enhanced lipophilicity at analogous positions improves A1 adenosine receptor affinity [3]. The isopropyl group thus occupies a calculated intermediate lipophilic space that may balance membrane permeability against excessive hydrophobicity-driven promiscuity—a differentiation point for researchers screening compounds for target-specific vs. off-target activity profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 (PubChem computed) |
| Comparator Or Baseline | 3-Methyl analog: estimated XLogP3 ~1.5–1.8 (class inference); 3-Benzyl analog (CAS 669718-07-4): estimated XLogP3 >3.0 |
| Quantified Difference | Approximately 0.7–1.0 logP units higher than methyl analog; ≥0.5 logP units lower than benzyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
For procurement in drug discovery or agrochemical screening, the intermediate lipophilicity profile of the isopropyl analog may offer a differentiated balance between target engagement and off-target risk compared to smaller (potentially less potent) or larger (potentially more promiscuous) N-3 substituents.
- [1] PubChem Compound Summary for CID 941931. Computed Properties: XLogP3. National Center for Biotechnology Information. View Source
- [2] Ward, C. E.; Berthold, R. V.; Koerwer, J. F.; Tomlin, J. B.; Manning, D. T. J. Agric. Food Chem. 1986, 34 (6), 1005–1010. View Source
- [3] Da Settimo, F.; Primofiore, G.; Taliani, S.; et al. J. Med. Chem. 2001, 44 (3), 316–327. View Source
